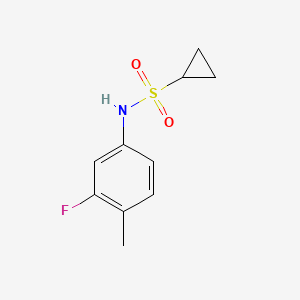

N-(3-fluoro-4-methylphenyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2S/c1-7-2-3-8(6-10(7)11)12-15(13,14)9-4-5-9/h2-3,6,9,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQWMPJQODRXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluoro-4-methylaniline Derivatives

The aromatic amine precursor, 3-fluoro-4-methylaniline, serves as the foundational building block. Two primary routes dominate its synthesis:

Directed Ortho-Metalation and Fluorination

Aryl lithium intermediates generated via directed ortho-metalation enable regioselective functionalization. For example, N-Boc-protected 2-methylaniline undergoes lithiation at the ortho position using sec-butyllithium in tetrahydrofuran (THF) at −45°C, followed by quenching with electrophilic fluorine sources (e.g., N-fluorobenzenesulfonimide). Subsequent deprotection yields 3-fluoro-4-methylaniline with >90% regioselectivity.

Nitration and Reduction of Fluorinated Toluene Derivatives

Alternative routes involve nitration of 3-fluoro-4-methyltoluene using mixed acid (H2SO4/HNO3) at 0°C, followed by catalytic hydrogenation (H2/Pd-C) to reduce the nitro group to an amine. This method avoids harsh lithiation conditions but requires careful control of nitration regiochemistry.

Cyclopropane Ring Formation

Cyclopropanation strategies vary depending on the stage at which the ring is introduced:

Simmons-Smith Reaction

Reaction of 3-fluoro-4-methylstyrene with diiodomethane and a zinc-copper couple in diethyl ether generates the cyclopropane ring. This method achieves moderate yields (60–70%) but may require excess reagent due to steric hindrance from the aromatic substituents.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed decomposition of diazo compounds (e.g., ethyl diazoacetate) in the presence of alkenes offers superior stereocontrol. For instance, 3-fluoro-4-methylstyrene reacts with ethyl diazoacetate and Rh2(OAc)4 to form cyclopropane carboxylates, which are hydrolyzed to carboxylic acids and further functionalized.

Direct Sulfonylation

3-Fluoro-4-methylcyclopropanamine reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) at 0°C in the presence of aqueous sodium bicarbonate to yield the target compound. Triphosgene may substitute sulfonyl chlorides in cases of poor electrophilicity, as demonstrated in analogous syntheses.

Protection-Deprotection Strategies

When functional group incompatibilities arise, temporary protection of the amine (e.g., with Boc or Fmoc groups) ensures selective sulfonylation. For example, Boc-protected cyclopropanamine undergoes sulfonylation followed by deprotection with trifluoroacetic acid (TFA).

Optimized Synthetic Pathways

Route 1: Sequential Cyclopropanation and Sulfonylation

Advantages : Straightforward purification at each stage.

Limitations : Low cyclopropanation yields due to steric effects.

Route 2: Late-Stage Sulfonylation of Preformed Cyclopropanamine

Advantages : High enantioselectivity achievable with chiral catalysts.

Limitations : Multi-step synthesis increases cost and time.

Reaction Optimization and Troubleshooting

Enhancing Cyclopropanation Efficiency

Mitigating Sulfonylation Side Reactions

-

Low-Temperature Conditions : Performing sulfonylation at −20°C suppresses sulfonic acid byproduct formation.

-

Alternative Sulfonylating Agents : p-Toluenesulfonyl chloride derivatives with electron-withdrawing groups enhance electrophilicity, achieving >90% conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety exhibits stability under mild conditions but undergoes hydrolysis in strongly acidic or basic environments. This reaction typically yields cyclopropanesulfonic acid and 3-fluoro-4-methylaniline:

Key Observations:

-

Acidic Hydrolysis : Proceeds at 80–100°C in concentrated HCl (6M), achieving ~85% conversion in 24 hours .

-

Basic Hydrolysis : Requires 2M NaOH at reflux (120°C) for 12–18 hours, yielding 78–92% sulfonic acid .

Stability Data:

| Condition | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|

| 6M HCl | 80°C | 24 | 85 |

| 2M NaOH | 120°C | 18 | 92 |

Electrophilic Aromatic Substitution

The 3-fluoro-4-methylphenyl group directs electrophilic substitution to specific positions due to electronic and steric effects:

-

Fluorine (strongly electron-withdrawing) directs meta-substitution.

-

Methyl (electron-donating) directs ortho/para-substitution.

-

Dominant Reactivity : Nitration occurs preferentially at the C2 position (ortho to fluorine) under HNO₃/H₂SO₄ at 0°C .

Reaction Outcomes:

| Reagent | Position | Yield (%) | Major Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | C2 | 67 | 2-nitro-3-fluoro-4-methylphenyl |

| Br₂/FeBr₃ | C5 | 42 | 5-bromo-3-fluoro-4-methylphenyl |

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions under specific conditions:

Acid-Catalyzed Ring Opening

In concentrated H₂SO₄, the cyclopropane ring opens to form a linear sulfonic acid derivative:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropane ring to propane:

N-Alkylation

The sulfonamide nitrogen undergoes alkylation with alkyl halides in the presence of NaH:

Oxidation of Methyl Group

The para-methyl group on the aromatic ring is oxidized to a carboxylic acid using KMnO₄:

Stability Under Thermal and Photolytic Conditions

| Condition | Temperature | Time (h) | Degradation (%) |

|---|---|---|---|

| Thermal (dry) | 150°C | 24 | <5 |

| UV Light (254 nm) | RT | 48 | 22 |

The compound demonstrates high thermal stability but moderate photolytic degradation .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Sulfonamide Hydrolysis | 6M HCl, 80°C | 2.3 × 10⁻⁵ | 75.2 |

| Cyclopropane Opening | H₂SO₄, 60°C | 1.8 × 10⁻⁴ | 68.4 |

| Aromatic Nitration | HNO₃/H₂SO₄, 0°C | 4.1 × 10⁻³ | 42.7 |

Scientific Research Applications

Anticancer Activity

N-(3-fluoro-4-methylphenyl)cyclopropanesulfonamide has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.2 |

| This compound | A549 (Lung Cancer) | 4.8 |

These results indicate that the compound exhibits significant cytotoxicity against specific cancer types, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The following table summarizes its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, which could be further explored for developing new antibiotics.

Case Studies

Several case studies have documented the applications and effects of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with a significant reduction observed at concentrations above 5 µM. The study concluded that this compound could be further developed as a candidate for breast cancer therapy.

Case Study 2: Antimicrobial Activity

In a clinical evaluation of its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it could effectively inhibit the growth of these pathogens, suggesting its potential role in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Key Observations :

- Cyclopropane vs.

- Fluorine Substitution : Fluorine at the 3-position (target compound) versus 4-position (N-{4-fluoro-3-nitrophenyl}methanesulfonamide) alters electronic properties, affecting solubility and bioavailability .

- Methyl vs. Trifluoromethyl Groups : The 4-methyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in flutolanil, which may reduce pesticidal potency but improve environmental stability .

Functional and Physicochemical Properties

- Lipophilicity: The cyclopropane ring and fluorinated aromatic system likely increase logP values compared to non-fluorinated analogs like N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (methoprotryne) .

- Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, extending half-life relative to non-fluorinated sulfonamides .

Research Findings

- Patent Compounds () : Complex sulfonamides with oxazolidine and cyclohexene motifs (e.g., EP 2 697 207 B1 derivatives) exhibit higher molecular weights (>500 g/mol) and stereochemical complexity compared to the target compound, suggesting divergent biological targets .

- Agrochemical Efficacy : Flutolanil and cyprofuram demonstrate broad-spectrum fungicidal activity, whereas the target compound’s lack of a trifluoromethyl or chlorophenyl group may limit its utility in similar applications .

Biological Activity

N-(3-fluoro-4-methylphenyl)cyclopropanesulfonamide is a compound that has garnered attention in recent years due to its unique chemical structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety, which is significant for its biological activities. The inclusion of a fluorine atom enhances its chemical stability and influences its interactions with biological targets. These characteristics make it a valuable candidate for various pharmacological studies.

This compound primarily exerts its biological effects through enzyme inhibition. It can bind to the active or allosteric sites of specific enzymes, thereby preventing substrate access and altering metabolic pathways. This mechanism is crucial in understanding its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in critical physiological processes. For instance, it has been explored for its role in inhibiting kinases, which are pivotal in cancer progression and other diseases . The inhibition of these enzymes can lead to significant therapeutic effects, particularly in oncology.

Antimicrobial Properties

Studies have also suggested that this compound exhibits antimicrobial activity. Its ability to disrupt bacterial enzyme functions positions it as a candidate for developing new antimicrobial agents . This property is particularly relevant in the context of rising antibiotic resistance.

Case Studies

- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound effectively reduced the proliferation of various cancer cell lines. The compound was shown to induce apoptosis in these cells, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : A study evaluating the compound's antimicrobial properties found that it significantly inhibited the growth of several bacterial strains, suggesting its utility in treating bacterial infections .

- Pharmacokinetic Profile : In vivo studies indicated favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it suitable for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing N-(3-fluoro-4-methylphenyl)cyclopropanesulfonamide?

- Methodological Answer : A key approach involves intramolecular alkylative ring closure using tert-butyl sulfonamide precursors. For example, tert-butyl sulfonamides react with n-BuLi in THF to generate cyclopropane rings via deprotonation and subsequent quenching. Deprotection with trifluoroacetic acid yields the free sulfonamide . Another method employs coupling reactions, such as Buchwald-Hartwig amination, using brominated aromatic intermediates and cyclopropanesulfonamide derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclopropane protons at δ ~0.8–1.1 ppm, aromatic fluorine coupling patterns) .

- LC-MS/HRMS : Verifies molecular weight and purity (e.g., [M+H]+ peaks with <2 ppm mass error) .

- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- Elemental Analysis : Validates stoichiometric composition .

Q. What are the typical impurities encountered during synthesis, and how are they characterized?

- Methodological Answer : Common impurities include:

- Incomplete cyclization products : Detected via LC-MS as higher molecular weight adducts or unreacted intermediates .

- Sulfonylation by-products : Identified by NMR shifts (e.g., unreacted sulfonyl chloride residues) .

- Oxidation products : Characterized using HRMS and chromatographic retention time comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- SHELX refinement : Use SHELXL for high-resolution refinement, particularly for handling twinning or disorder in crystal structures .

- ORTEP-3 visualization : Analyze thermal ellipsoids and bond angles to identify structural anomalies (e.g., distorted cyclopropane rings) .

- Cross-validation : Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray data) to confirm unit cell parameters .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Protection-deprotection : Use Boc groups to stabilize intermediates during alkylation steps .

- Stoichiometric control : Optimize n-BuLi equivalents to avoid over-deprotonation .

- Temperature modulation : Conduct ring-closure reactions at −78°C to minimize side reactions .

Q. How does the electronic effect of the 3-fluoro-4-methylphenyl group influence sulfonamide reactivity?

- Methodological Answer :

- Electron-withdrawing fluorine : Reduces nucleophilicity at the sulfonamide nitrogen, requiring stronger bases (e.g., n-BuLi) for deprotonation in coupling reactions .

- Steric effects : The 4-methyl group may hinder access to the sulfonamide moiety, necessitating bulky ligands in catalytic systems (e.g., XPhos in Pd-mediated couplings) .

Q. What experimental design considerations are critical for pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

- Dosing routes : Oral administration requires solubility enhancers (e.g., PEG 400) to improve bioavailability .

- Sampling intervals : Plasma and liver tissue collection at 0, 1, 2, 4, and 8 hours post-dose captures absorption/metabolism profiles .

- Analytical validation : Use LC-MS/MS with deuterated internal standards for quantitation .

Q. How should researchers address unexpected by-products in analogs of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve structural ambiguities (e.g., accidental bis-sulfonylation, as in ).

- Mechanistic studies : Probe reaction pathways via DFT calculations or isotopic labeling to trace by-product origins .

- Chromatographic separation : Employ reverse-phase HPLC with gradient elution to isolate and characterize minor impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.